molecular formula C9H8ClNO B1609492 (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate CAS No. 745783-72-6

(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate

Cat. No.: B1609492
CAS No.: 745783-72-6
M. Wt: 181.62 g/mol
InChI Key: MDGZWQDRYKKTOB-ZETCQYMHSA-N
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Description

(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate is a chiral isocyanate compound characterized by the presence of a 4-chlorophenyl group attached to an ethyl isocyanate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate typically involves the reaction of (S)-(-)-1-(4-Chlorophenyl)ethylamine with phosgene (carbonyl dichloride). The reaction proceeds as follows:

(S)-(-)-1-(4-Chlorophenyl)ethylamine+Phosgene(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate+Hydrogen chloride\text{(S)-(-)-1-(4-Chlorophenyl)ethylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} (S)-(-)-1-(4-Chlorophenyl)ethylamine+Phosgene→(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate+Hydrogen chloride

This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of phosgene and isocyanate. The reaction is exothermic and requires careful control of temperature and phosgene addition rate to ensure safety and high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. The use of phosgene substitutes, such as diphosgene or triphosgene, can also be considered to mitigate the hazards associated with phosgene handling.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: Reacts with nucleophiles such as water, alcohols, and amines.

    Hydrolysis: Forms carbamic acid, which decomposes to an amine and carbon dioxide.

    Alcohol Reaction: Forms carbamates (urethanes) when reacted with alcohols.

    Amine Reaction: Forms substituted ureas when reacted with primary or secondary amines.

Common Reagents and Conditions:

    Water: Hydrolysis to form carbamic acid.

    Alcohols: Catalyzed by tertiary amines or metal salts to form carbamates.

    Amines: Forms substituted ureas under mild conditions.

Major Products:

    Carbamic Acid: Decomposes to amine and carbon dioxide.

    Carbamates (Urethanes): Formed from reaction with alcohols.

    Substituted Ureas: Formed from reaction with amines.

Scientific Research Applications

(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate is utilized in various scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Pharmaceutical Research: Employed in the synthesis of chiral intermediates for drug development.

    Material Science: Utilized in the preparation of polymers and coatings with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and readily reacts with nucleophilic species, leading to the formation of various derivatives such as carbamates and ureas. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

    Phenyl isocyanate: Lacks the chiral center and 4-chloro substituent.

    4-Chlorophenyl isocyanate: Lacks the chiral ethyl group.

    ®-(+)-1-(4-Chlorophenyl)ethyl isocyanate: Enantiomer of (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate.

Uniqueness: this compound is unique due to its chiral nature and the presence of both the 4-chlorophenyl and ethyl isocyanate groups

Properties

IUPAC Name

1-chloro-4-[(1S)-1-isocyanatoethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGZWQDRYKKTOB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426968
Record name (S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745783-72-6
Record name 1-Chloro-4-[(1S)-1-isocyanatoethyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745783-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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